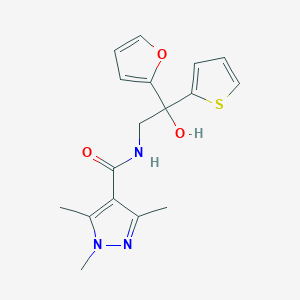

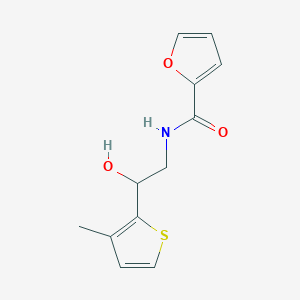

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4-dimethylphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4-dimethylphenyl)urea is a chemical compound that has been the subject of much scientific research. It is commonly referred to as "compound X" for the purposes of This compound has been found to have a variety of potential applications in the field of medical research, particularly in the areas of cancer treatment and drug development.

Scientific Research Applications

1. Cancer Research and Treatment

- Glucose Uptake in Cancer Cells: A derivative of sulfonylurea showed increased glucose uptake and activation of Akt/PKB in SMMC7721 cells, suggesting its potential as an anti-hyperglycemic agent, especially in cancer therapy (Wu Zu-ze, 2009).

- Angiogenesis Inhibition in Cancer: The compound SU5416, a specific vascular endothelial growth factor receptor 2 inhibitor, altered the tumor distribution of temozolomide in both subcutaneous and intracerebral glioma xenograft models, demonstrating its potential in altering drug disposition in tumors (Jianguo Ma et al., 2003).

2. Dental and Oral Health

- Diagnosis of Periodontitis: Volatile organic compounds in saliva, including derivatives of sulfonylurea, were used to diagnose periodontitis, suggesting their potential as biomarkers for oral health and diseases (J. G. Kostelc et al., 1980).

3. Dermatology

- Treatment of Dermatological Diseases: Urea, a component structurally related to sulfonylureas, has been reported as an effective treatment for various conditions associated with dry and scaly skin, highlighting the importance of sulfonylurea derivatives in dermatological treatments (Michael Pan et al., 2013).

4. Immunology and Transplantation

- Allograft Immunorejection: The drug 3,4‐DAA ameliorated acute liver allograft injury by reducing serum levels of pro-inflammatory cytokines and increasing anti-inflammatory cytokines, suggesting the therapeutic potential of sulfonylurea derivatives in transplant medicine and immunology (Qing-feng Sun et al., 2011).

5. Nephrology

- Renoprotective Effects: Dimethyl sulfoxide (DMSO), a related compound, showed renoprotective effects against gentamicin-induced nephrotoxicity in rats, indicating the potential of sulfonylurea derivatives in protecting against kidney damage (Afshin Hasanvand et al., 2019).

properties

IUPAC Name |

1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-(3,4-dimethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c1-14-9-10-17(13-15(14)2)23-21(25)22-11-12-28(26,27)20-16(3)24(4)19-8-6-5-7-18(19)20/h5-10,13H,11-12H2,1-4H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFAVEROACQKMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3,4-dimethylphenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-{2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2466978.png)

![(5Z)-5-[(4-bromophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2466980.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2466984.png)

![(3-Benzimidazol-2-ylpropyl)[(4-chlorophenyl)sulfonyl]methylamine, chloride](/img/structure/B2466988.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2466994.png)

![4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/no-structure.png)

![2-[(3-Chlorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B2466997.png)

![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-propan-2-ylacetamide](/img/structure/B2466999.png)